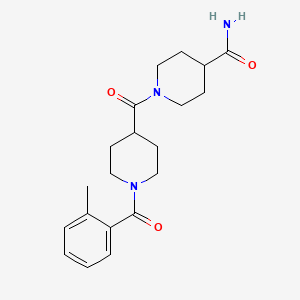
N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MPOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. MPOB is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. It is an oxadiazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of MPOB is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in oxidative stress and inflammation. MPOB has been found to inhibit the production of reactive oxygen species (ROS) and decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to activate various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MPOB has been found to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. MPOB has been found to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using MPOB in lab experiments is its ability to exhibit significant antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using MPOB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of MPOB. One potential direction is to investigate its potential use in the treatment of cancer, as it has been found to exhibit significant anti-cancer properties. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential side effects.
合成法
The synthesis of MPOB can be achieved using various methods, including the reaction between 4-methoxybenzoyl chloride and 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-amine with 4-methoxyphenylacetic acid in the presence of a coupling agent. The purity of the synthesized MPOB can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MPOB has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. MPOB has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-12-10-15(11-13-16)20-17(23)8-5-9-18-21-19(22-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSZPGDKRWXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

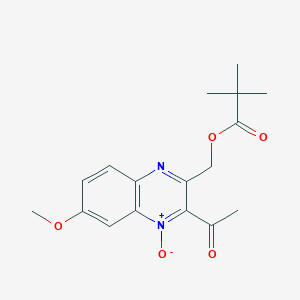

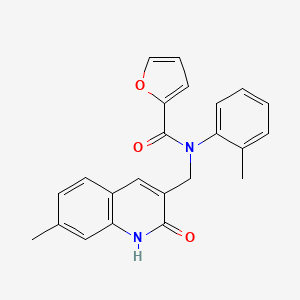
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
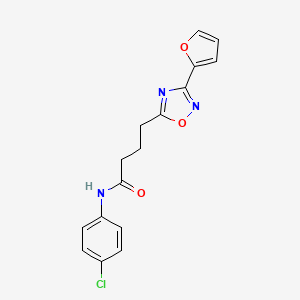
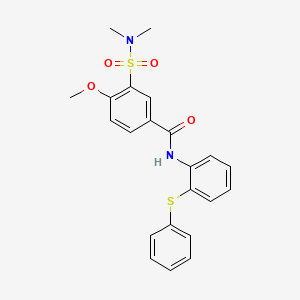
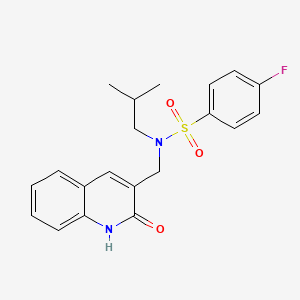

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
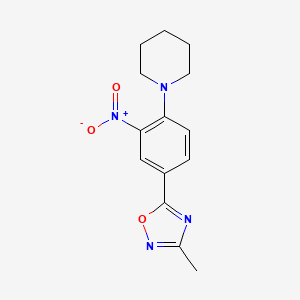
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)


